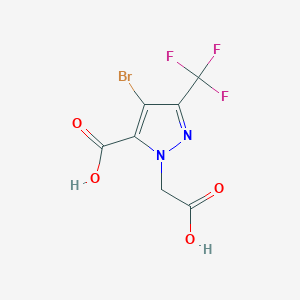

4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

4-bromo-2-(carboxymethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O4/c8-3-4(6(16)17)13(1-2(14)15)12-5(3)7(9,10)11/h1H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTBVEOSDUNKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds containing the trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials.

Mode of Action

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation.

Analyse Biochimique

Biochemical Properties

4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The trifluoromethyl group in the compound enhances its binding affinity to these enzymes, thereby modulating their activity. Additionally, the carboxymethyl group facilitates interactions with proteins and other biomolecules through hydrogen bonding and electrostatic interactions, further influencing biochemical pathways.

Cellular Effects

The effects of 4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, it can alter gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. Additionally, it has been observed to inhibit cell proliferation in various cell lines, making it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, 4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites. The trifluoromethyl group enhances the compound’s binding affinity, leading to effective enzyme inhibition. This compound also influences gene expression by interacting with transcription factors and modulating their activity. Furthermore, it can induce conformational changes in proteins, affecting their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have been observed to change over time. The compound exhibits good stability under physiological conditions, but it can undergo degradation under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell viability and altered metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues. Additionally, binding proteins in the blood can enhance the compound’s solubility and distribution, ensuring its effective delivery to various organs and tissues.

Subcellular Localization

The subcellular localization of 4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Activité Biologique

4-Bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative notable for its unique structural features, including both carboxymethyl and trifluoromethyl groups. These modifications enhance its biological activity, making it a compound of interest in pharmaceutical research. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.

- Molecular Formula : CHBrFNO

- Molecular Weight : Approximately 273.01 g/mol

- Structure : The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, contributing to its reactivity and interaction with biological targets.

The biological activity of pyrazole derivatives, including 4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, is often attributed to their ability to interact with various enzymes and receptors in biological systems. The trifluoromethyl group enhances lipophilicity, thereby improving pharmacokinetics and binding affinity to target proteins .

Key Biological Activities

Structure-Activity Relationship (SAR)

The presence of both carboxymethyl and trifluoromethyl groups is believed to create a favorable environment for interaction with biological targets. The following table summarizes the SAR findings related to similar pyrazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Methyl group instead of carboxymethyl | Moderate COX inhibition |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Lacks carboxymethyl group | Lower anti-inflammatory activity |

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Ethyl ester instead of carboxylic acid | Enhanced lipophilicity but lower bioactivity |

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various pyrazole derivatives using the carrageenan-induced rat paw edema model. The results indicated that compounds with similar structures to 4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibited significant edema reduction, demonstrating their potential as anti-inflammatory agents .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of substituted pyrazoles against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of trifluoromethyl groups enhanced the compounds' efficacy against certain bacterial strains, highlighting the importance of structural modifications in developing effective antimicrobial agents .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that 4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibits significant antimicrobial properties.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| 4-Bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 0.25 μg/mL | Staphylococcus aureus |

| Similar Derivative | 0.30 μg/mL | Escherichia coli |

This compound shows potential against various pathogenic bacteria, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been evaluated through various models, indicating its potential to inhibit cyclooxygenase (COX) enzymes.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 4-Bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 40% | 75% |

These results suggest that the compound may be effective in treating inflammatory conditions.

Anticancer Activity

Studies have demonstrated the anticancer potential of this pyrazole derivative against various cancer cell lines.

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | 4-Bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |

| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |

The cytotoxic effects observed indicate its potential as a chemotherapeutic agent.

Antimicrobial Efficacy

A study published in ACS Omega evaluated multiple pyrazole derivatives, including this compound, highlighting significant antimicrobial activity linked to structural modifications that enhance binding affinity to bacterial targets.

Anti-inflammatory Mechanisms

Research by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without severe side effects, supporting their use in therapeutic applications.

Cytotoxicity Profiles

Comparative analyses of several imidazo[1,2-b]pyrazole compounds indicated that those with bromine substitutions exhibited enhanced anticancer activity, suggesting that similar modifications could be beneficial for developing new anticancer drugs.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Related Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

- Carboxymethyl vs. Alkyl Groups: The carboxymethyl group increases polarity and aqueous solubility compared to methyl or isobutyl substituents. This enhances bioavailability in drug design .

- Bromo Substituent :

- Trifluoromethyl Group :

- The -CF3 group enhances metabolic stability and lipophilicity, balancing the hydrophilicity of the carboxylic acid moiety .

Méthodes De Préparation

Formation of Trifluoromethyl-Substituted Pyrazole Core

Bromination at the 4-Position

Introduction of Carboxymethyl and Carboxylic Acid Groups

- Carboxymethyl substitution at the nitrogen (1-position) can be introduced via alkylation with haloacetic acid derivatives or their esters.

- The carboxylic acid group at the 5-position is introduced through oxidation or by direct functionalization of the pyrazole ring.

- One method involves Br–Li exchange on the bromopyrazole intermediate, followed by reaction with carbon dioxide or appropriate electrophiles to form the carboxylic acid.

- Alternatively, direct ortho-metalation (DoM) of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole followed by catalytic reductive debromination can introduce acid and boron pinacolate groups.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Pyrazole core synthesis | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + hydrazine | Mixture of 3- and 5-trifluoromethyl pyrazoles | 70-85 |

| Bromination at 4-position | N-bromosuccinimide (NBS), mild conditions | 4-bromo substituted pyrazole | 80-90 |

| Carboxymethylation at N-1 | Haloacetic acid derivatives, base | 1-(carboxymethyl) substitution | 65-75 |

| Carboxylic acid introduction | Br–Li exchange, CO2 quench or oxidation | 5-carboxylic acid group | 60-80 |

Research Findings and Optimization Notes

- The regioselectivity of the pyrazole formation step is critical; the reaction conditions and choice of hydrazine derivatives influence the ratio of 3- vs 5-trifluoromethyl isomers.

- Bromination with NBS is highly selective and avoids over-bromination or degradation of the trifluoromethyl group.

- The Br–Li exchange method allows precise functionalization at the 5-position, enabling introduction of carboxylic acid or other functional groups with good yields and purity.

- Flow reactor lithiation techniques have been demonstrated to improve the efficiency and scalability of functional group introduction on trifluoromethyl pyrazoles.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| One-step pyrazole synthesis | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + hydrazine | Efficient core formation | Regioisomer mixture requiring separation |

| Bromination with NBS | N-bromosuccinimide, mild conditions | Selective 4-position bromination | Requires careful control to avoid side reactions |

| Br–Li exchange and carboxylation | Organolithium reagents, CO2 quench | Precise functionalization | Sensitive to moisture and air |

| Direct ortho-metalation (DoM) | Metalation reagents, catalytic debromination | Enables diverse functional groups | Requires specialized reagents and catalysts |

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a similar pyrazole derivative was synthesized by dissolving ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate in a degassed DMF/water mixture, followed by addition of phenylboronic acid, K₃PO₄, and Pd(PPh₃)₄. Reaction optimization includes adjusting solvent ratios, catalyst loading, and temperature to improve yields (e.g., 70–85% yields under optimized conditions) . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product.

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- ¹H/¹³C NMR : Peaks for the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and bromine-substituted pyrazole carbons (δ ~145–150 ppm).

- IR spectroscopy : Carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the bromine isotope signature (m/z 79/81 doublet). Data contradictions, such as unexpected splitting in NMR, may indicate residual solvent or isomeric impurities .

Advanced Research Questions

Q. How can researchers address low yields during the introduction of the carboxymethyl group?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Using bulky bases (e.g., DBU) to deprotonate the pyrazole nitrogen selectively.

- Employing microwave-assisted synthesis to reduce reaction time and improve efficiency.

- Monitoring intermediates via TLC or HPLC to identify bottlenecks .

Q. What methods are recommended for analyzing isomeric impurities or regiochemical byproducts in this compound?

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate isomers. Retention time shifts can distinguish between 1H- and 2H-pyrazole tautomers.

- X-ray crystallography : Resolve ambiguous regiochemistry (e.g., bromine positioning) using SHELX software for structure refinement .

- ²D NMR (COSY, NOESY) : Confirm spatial proximity of substituents to rule out alternative substitution patterns .

Q. How can the biological activity of this compound be evaluated, particularly in enzyme inhibition studies?

- In vitro assays : Test inhibition of target enzymes (e.g., Factor Xa) using fluorogenic substrates. For example, IC₅₀ values can be determined via dose-response curves (0.1–100 µM range).

- Selectivity profiling : Compare activity against related enzymes (e.g., trypsin, kallikrein) to assess specificity. High selectivity (>100-fold) is achievable through optimized P1/P4 ligand interactions, as seen in analogous pyrazole-based inhibitors .

- Pharmacokinetic studies : Measure oral bioavailability in rodent models using LC-MS/MS for plasma concentration analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.